molecular formula C30H46N4O10 B611236 (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 326924-19-0

(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

Cat. No.: B611236
CAS No.: 326924-19-0
M. Wt: 622.716
InChI Key: KAGOYHXWZFATES-JNQCINIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid is a complex organic compound that combines a pyridine derivative with a sugar acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine typically involves the reaction of 5-ethoxypyridine-3-carbaldehyde with N-methylbut-3-en-1-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine intermediate, which is then reduced to the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine has potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Hydroxynaphthalen-2-yl)ethanone
  • Pyrazole derivatives

Uniqueness

Compared to similar compounds, (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine stands out due to its unique combination of a pyridine derivative and a sugar acid. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

326924-19-0

Molecular Formula

C30H46N4O10

Molecular Weight

622.716

IUPAC Name

3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)

InChI

InChI=1S/2C12H18N2O.C6H10O8/c2*1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*4,6,8-10,13H,3,5,7H2,1-2H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*6-4+;/t;;1-,2+,3+,4-

InChI Key

KAGOYHXWZFATES-JNQCINIDSA-N

SMILES

CNCC/C=C/C1=CC(OCC)=CN=C1.CNCC/C=C/C2=CC(OCC)=CN=C2.O[C@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TC 2559;  TC2559;  TC-2559

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Reactant of Route 2
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Reactant of Route 3
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Reactant of Route 4
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Reactant of Route 5
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Reactant of Route 6
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

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